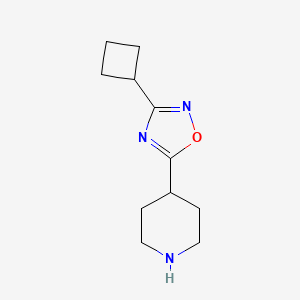
4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-cyclobutyl-5-piperidin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-8(3-1)10-13-11(15-14-10)9-4-6-12-7-5-9/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSWETRZHFIDLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NOC(=N2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine is a compound that has garnered interest due to its potential biological activities. The oxadiazole ring is known for its diverse pharmacological properties, including anticancer and antioxidant activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. Characterization techniques such as IR spectroscopy, NMR (both proton and carbon), and mass spectrometry are employed to confirm the structure of the synthesized compound .
Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, studies have reported that certain oxadiazole derivatives show cytotoxic effects against various cancer cell lines. The IC50 values for these compounds range significantly depending on their structure and substituents. For example, one study identified IC50 values of 11.20 µg/mL for a related compound against A549 lung cancer cells .
Table 1: IC50 Values of Related Oxadiazole Compounds Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 11b | A549 | 11.20 |
| 11c | A549 | 15.73 |
| 13b | A549 | 59.61 |
| 14b | A549 | 27.66 |
These findings suggest that modifications in the oxadiazole structure can enhance biological activity, making it a promising scaffold for drug development.
Antioxidant Activity
The antioxidant potential of oxadiazole derivatives has also been explored. In vitro assays have shown that these compounds can scavenge free radicals effectively, contributing to their therapeutic potential in preventing oxidative stress-related diseases . The antioxidant activity is often compared against standard compounds like butylated hydroxyanisole (BHA), providing a benchmark for evaluating efficacy.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Cell Proliferation : Compounds with oxadiazole moieties have been shown to interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Some derivatives promote programmed cell death in malignant cells through various signaling pathways.
- Antioxidative Mechanisms : By reducing oxidative stress, these compounds may protect normal cells from damage while selectively targeting cancerous cells.
Case Studies
Several studies have documented the effects of oxadiazole derivatives in preclinical models:
- Study on Lung Cancer : A recent investigation highlighted the efficacy of a series of oxadiazole derivatives in inhibiting the growth of A549 lung cancer cells. The study utilized both in vitro assays and molecular docking studies to elucidate potential interactions with cellular targets .
- Antioxidant Efficacy : Another study focused on synthesizing novel oxadiazole derivatives and evaluating their antioxidant capabilities using DPPH radical scavenging assays. Results indicated that certain modifications led to enhanced radical scavenging activity compared to traditional antioxidants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


